(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE
Overview
Description
(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is an organic compound with the molecular formula C8H7BrF3N. It is a derivative of benzylamine, where the benzene ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE typically involves the following steps:
Bromination: The starting material, 2-(trifluoromethyl)benzylamine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Amination: The brominated intermediate is then subjected to amination, where the bromine atom is replaced by an amine group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would yield an imine .
Scientific Research Applications
Chemistry
In chemistry, (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE is used as a building block for the synthesis of more complex molecules. Its bromine and amine functional groups make it versatile for various synthetic transformations .
Biology and Medicine
In biological and medical research, this compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents. Its unique structure allows for the development of drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
Comparison with Similar Compounds
Similar Compounds
[4-Trifluoromethylphenyl]methanamine: Similar structure but lacks the bromine atom.
[2-Bromo-4-(trifluoromethyl)phenyl]methanamine: Similar structure but with different substitution pattern.
Uniqueness
The presence of both bromine and trifluoromethyl groups in (4-BROMO-2-(TRIFLUOROMETHYL)PHENYL)METHANAMINE imparts unique chemical properties, such as increased reactivity and stability. This makes it a valuable compound for various applications, distinguishing it from its analogs .
Properties
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXRWAZJVIOPFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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